2-Penten-4-yn-1-ol

説明

Definition and Classification within Alkynol Chemistry

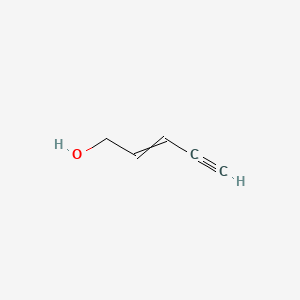

2-Penten-4-yn-1-ol, with the chemical formula C₅H₆O, is categorized as an alkynol, a class of organic molecules that contain both an alcohol (-OH) functional group and at least one carbon-carbon triple bond (alkyne). ontosight.aiontosight.ai Specifically, it is also an enynol, as its structure incorporates a carbon-carbon double bond (alkene) as well. smolecule.com The presence of these three functional groups—hydroxyl, alkene, and alkyne—on a five-carbon chain makes it a versatile and reactive compound in organic chemistry. ontosight.aismolecule.comguidechem.com Its systematic IUPAC name is pent-2-en-4-yn-1-ol. nih.gov

The molecule's structure, featuring a conjugated system of a double and triple bond, and an allylic alcohol, is key to its chemical behavior. guidechem.com This arrangement allows it to participate in a wide array of chemical transformations. guidechem.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆O |

| Molecular Weight | 82.10 g/mol |

| Appearance | Yellow to amber liquid |

| Boiling Point | 71–73 °C at 19 Torr |

| Density | 0.955 g/cm³ |

The data in this table is compiled from various sources.

Significance in Modern Organic Synthesis and Chemical Biology

The reactivity of this compound makes it a valuable reagent and building block in modern organic synthesis. Its functional groups can undergo various transformations, including oxidation, reduction, and substitution reactions. smolecule.com For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, while the alkyne and alkene groups can be reduced. smolecule.com

In the realm of synthetic applications, this compound is utilized in:

Cyclization Reactions: It is a key reactant in silver-catalyzed cyclization reactions of acetylenic alcohols. smolecule.comcymitquimica.com

Synthesis of Acetylenic Epoxides: The compound serves as a precursor in the synthesis of acetylenic epoxides. cymitquimica.com

Carbon-Carbon Bond Formation: The propargyl alcohol moiety allows it to participate in reactions like the Sonogashira coupling.

From a chemical biology perspective, this compound and its derivatives are of interest for their potential biological activities. Research has shown that certain derivatives exhibit neuroprotective effects. The core structure is also a component of more complex molecules that have been investigated for their potential in pharmaceutical development. guidechem.com For example, a derivative, (E)-5-phenyl-2-penten-4-yn-1ol, is a precursor to a candidate for a type 2 diabetes drug. acs.org

Isomeric Forms of this compound and Analogues

The structure of this compound allows for different spatial arrangements of its atoms, leading to the existence of isomers.

Due to the presence of a carbon-carbon double bond, this compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). cymitquimica.com The arrangement of the substituents around the double bond dictates the isomer, which can significantly influence the molecule's physical properties and reactivity in stereoselective syntheses.

Several structural analogues and related compounds are noteworthy in the context of this compound. These molecules often share similar functional groups but differ in their carbon skeleton or the position of their functional groups.

A key structural analogue is 3-methyl-2-penten-4-yn-1-ol . sielc.com This compound also has (Z) and (E) isomers, which are important intermediates in the industrial synthesis of carotenoids like astaxanthin (B1665798) and zeaxanthin. chemicalbook.com The cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol have distinct boiling points and refractive indices. chemicalbook.com

Another related compound is 1-penten-4-yn-3-ol , which is a structural isomer of this compound. smolecule.com It also contains an alkene, an alkyne, and a hydroxyl group, making it a useful building block in organic synthesis. smolecule.com It can undergo an allylic rearrangement to form the cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol. smolecule.com

Other related compounds include various substituted enynols, such as 5-phenyl-2-penten-4-yn-1-ol and its derivatives, which have been a subject of research. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-methyl-2-penten-4-yn-1-ol |

| 1-Penten-4-yn-3-ol |

| 5-Phenyl-2-penten-4-yn-1-ol |

| Astaxanthin |

| Zeaxanthin |

| Aldehyde |

| Carboxylic acid |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pent-2-en-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h1,3-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJDCTNDUKKEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031733 | |

| Record name | Pent-2-en-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5557-88-0 | |

| Record name | 2-Penten-4-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5557-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pent-2-en-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-2-en-4-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Penten 4 Yn 1 Ol and Its Derivatives

Classical and Contemporary Synthesis Routes

The construction of the 2-penten-4-yn-1-ol framework can be achieved through several distinct synthetic routes, each offering unique advantages in terms of starting material availability, reaction conditions, and achievable stereoselectivity. These routes include Grignard reagent-based additions, palladium- and copper-catalyzed coupling reactions, acid-catalyzed rearrangements, and stereoselective hydrogenation.

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. Their application in the synthesis of this compound and related acetylenic alcohols is a cornerstone of organometallic chemistry.

Ethynylmagnesium bromide is an organometallic compound that acts as a strong nucleophile, making it highly effective for creating carbon-carbon bonds by reacting with electrophiles like carbonyl compounds. xindaobiotech.com A primary synthetic route to this compound and its analogues involves the nucleophilic addition of ethynylmagnesium bromide to α,β-unsaturated aldehydes. orgsyn.org This reaction is typically performed in an ether solvent like tetrahydrofuran (B95107) (THF). ontosight.ai

For instance, the synthesis of 1-phenyl-1-penten-4-yn-3-ol, a derivative of this compound, is accomplished by reacting ethynylmagnesium bromide with cinnamaldehyde (B126680). orgsyn.orgorgsyn.org The process begins with the preparation of ethylmagnesium bromide from magnesium and ethyl bromide in THF. orgsyn.org Acetylene (B1199291) gas is then bubbled through this solution to generate ethynylmagnesium bromide. orgsyn.org The subsequent dropwise addition of cinnamaldehyde to the cooled solution of the Grignard reagent leads to the formation of the desired acetylenic alcohol. orgsyn.orgorgsyn.org Similar reactions can be performed with other aldehydes and ketones, such as acrolein and crotonaldehyde, to yield the corresponding acetylenic alcohols. orgsyn.orgorgsyn.org The choice of solvent is critical; using THF is often necessary as substituting it with diethyl ether can lead to the formation of acetylenic glycols as the sole product. orgsyn.orgorgsyn.org

The general scheme for this reaction is as follows:

Step 1: Grignard Reagent Formation: Ethyl bromide reacts with magnesium in THF to form ethylmagnesium bromide.

Step 2: Acetylide Formation: Acetylene gas is passed through the ethylmagnesium bromide solution to produce ethynylmagnesium bromide and ethane (B1197151) gas. orgsyn.org

Step 3: Nucleophilic Addition: The ethynylmagnesium bromide attacks the carbonyl carbon of an aldehyde or ketone (e.g., cinnamaldehyde).

Step 4: Workup: The reaction is quenched with a saturated ammonium (B1175870) chloride solution to yield the final propargyl alcohol product. orgsyn.orgorgsyn.org

This method has been successfully applied to various substrates, as detailed in the table below.

| Carbonyl Substrate | Product | Yield | Reference |

| Cinnamaldehyde | 1-Phenyl-1-penten-4-yn-3-ol | 58–69% | orgsyn.orgorgsyn.org |

| Crotonaldehyde | Corresponding Acetylenic Alcohol | 84% | orgsyn.org |

| Acrolein | Corresponding Acetylenic Alcohol | 40% | orgsyn.org |

| Methyl ethyl ketone | Corresponding Acetylenic Alcohol | 69% | orgsyn.org |

| Deoxyanisoin | 1,2-Di(p-methoxyphenyl)-3-butyn-1-ol | Good | rsc.org |

Beyond addition reactions, Grignard reagents are utilized in more complex coupling transformations, often mediated by a transition metal catalyst. Iron-catalyzed coupling reactions provide an effective method for synthesizing functionalized derivatives. For example, the acetates of 2-en-4-yne alcohols and conjugated enyne oxiranes can undergo 1,5-substitution (SN2″) reactions with Grignard reagents in the presence of an iron catalyst to produce vinyl-substituted allenes. mdpi.com

The reaction of enyne oxiranes with methylmagnesium bromide (MeMgBr), catalyzed by an iron compound like iron(II) chloride (FeCl₂), proceeds via a proposed mechanism involving organoiron intermediates. mdpi.comresearchgate.net The reaction is typically conducted in THF at low temperatures. mdpi.com This methodology allows for the stereoselective synthesis of exocyclic 2,4,5-trienol derivatives from endocyclic enyne oxiranes. mdpi.com The versatility of Grignard reagents in these coupling reactions makes them a powerful tool for constructing complex molecular frameworks from simpler enyne precursors. masterorganicchemistry.com

The direct use of acetylene or its derivatives in coupling reactions is a powerful strategy for synthesizing enynes. The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction, is a prominent example. libretexts.org

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to generate conjugated enynes and arylalkynes. libretexts.org This reaction retains the stereochemistry of the starting materials in the final product. libretexts.org It is highly versatile, accommodating a wide range of functional groups on the terminal alkyne substrate, including aryl, alkenyl, and alkyl groups. libretexts.org The synthesis of difluorinated enyne derivatives has been achieved through the Sonogashira-type coupling of 2,2-difluoroethenyl tosylate with various terminal alkynes. nii.ac.jpacs.org This reaction proceeds smoothly at room temperature in the presence of a palladium-copper catalyst system, providing an efficient route to these fluorinated compounds. nii.ac.jpacs.org

Another approach involves the reaction of methyl vinyl ketone with acetylene in liquid ammonia (B1221849), mediated by metal calcium. chemicalbook.com This process forms 3-methyl-1-penten-4-yn-3-ol (B105895), an isomer of this compound. The key steps are:

Metal calcium is dissolved in liquid ammonia below -40°C.

Acetylene gas is introduced, forming calcium acetylide. chemicalbook.com

Methyl vinyl ketone is added at -60°C, which then reacts with the acetylide. chemicalbook.com

The reaction is controlled at -55°C and then neutralized with acetic acid. chemicalbook.com This method yields the tertiary alcohol, which can then be subjected to rearrangement to produce other isomers. chemicalbook.com

Rearrangement reactions are crucial for converting readily available propargyl alcohols into various isomers, including α,β-unsaturated carbonyl compounds or other isomeric alcohols.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols. wikipedia.orgsynarchive.com When the alkyne is terminal, the product is an α,β-unsaturated aldehyde; if the alkyne is internal, an α,β-unsaturated ketone is formed. wikipedia.orgdrugfuture.com The reaction mechanism involves protonation of the alcohol, a 1,3-shift of the protonated hydroxyl group, and subsequent tautomerization. wikipedia.org While strong acids are traditionally used, milder conditions can be achieved with transition metal or Lewis acid catalysts to improve selectivity. wikipedia.org

A competing reaction for tertiary propargyl alcohols is the Rupe rearrangement, which also occurs under acidic conditions but yields α,β-unsaturated methyl ketones instead of the expected aldehydes. wikipedia.orgdrugfuture.comslideshare.net

Allylic rearrangement is another key transformation. For instance, 3-methyl-1-penten-4-yn-3-ol, synthesized from methyl vinyl ketone and acetylene, undergoes an acid-catalyzed allylic rearrangement to produce a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. chemicalbook.comsigmaaldrich.com This reaction can be catalyzed by sulfuric acid or, more recently, by acidic ionic liquids, which can improve the selectivity towards the desired cis-isomer. chemicalbook.com The industrial product of this rearrangement typically contains 78-85% cis-isomer and 10-15% trans-isomer. chemicalbook.com

| Starting Material | Reaction Type | Catalyst | Product(s) | Reference |

| Secondary/Tertiary Propargyl Alcohol (terminal alkyne) | Meyer-Schuster Rearrangement | Acid (e.g., H₂SO₄, PTSA) or Metal Catalyst (e.g., Ru, Ag, V) | α,β-Unsaturated Aldehyde | wikipedia.orgrsc.org |

| Tertiary Propargyl Alcohol (terminal alkyne) | Rupe Rearrangement | Strong Acid | α,β-Unsaturated Methyl Ketone | wikipedia.orgdrugfuture.comambeed.com |

| 1-Penten-4-yn-3-ol | Allylic Rearrangement | Sulfuric Acid or Sodium Hydrogensulfate | cis and trans isomers of 3-Methyl-2-penten-4-yn-1-ol | smolecule.com |

| 3-Methyl-1-penten-4-yn-3-ol | Allylic Rearrangement | Sulfuric Acid or Acidic Ionic Liquid | (Z)- and (E)-3-Methyl-2-penten-4-yn-1-ol | chemicalbook.com |

Catalytic hydrogenation is a fundamental technique for the reduction of alkynes. To obtain the cis-alkene product, such as the alkene moiety in this compound, partial hydrogenation is required. Complete hydrogenation using catalysts like platinum, palladium, or nickel would reduce the alkyne all the way to an alkane. libretexts.orglumenlearning.com

The Lindlar catalyst is specifically designed for the stereoselective semi-hydrogenation of alkynes to cis-alkenes. libretexts.orgthieme-connect.de This heterogeneous catalyst consists of palladium deposited on calcium carbonate, which is then "poisoned" with lead acetate (B1210297) and quinoline. libretexts.orglumenlearning.com The deactivation of the palladium prevents further reduction of the initially formed alkene to an alkane. libretexts.org The reaction involves the syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of the cis or (Z)-alkene. thieme-connect.de This method is a key step in many syntheses of natural products and complex molecules where precise control of the double bond geometry is essential. thieme-connect.de

Recent studies have shown that simple palladium salts can generate Pd(0) atoms in alcohol solutions under a hydrogen atmosphere, which can catalyze the semi-hydrogenation of alkynes with very high efficiency and selectivity, offering a potential alternative to the classical Lindlar catalyst. acs.org

Ethynylmagnesium Bromide Reactions

Advanced Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound synthesis, Sonogashira and Negishi couplings are of particular importance.

The Sonogashira reaction is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is particularly useful for synthesizing derivatives of this compound. For instance, the coupling of vinyl halides with appropriately substituted acetylenic alcohols can yield the desired enynol framework. The reaction is known for its mild conditions, often proceeding at room temperature in the presence of a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org

Research has shown that the Sonogashira coupling can be used to produce 1,3-enyne structures, which are important motifs in biologically active compounds. wikipedia.org For example, the reaction of 2-iodoprop-2-en-1-ol (B1660834) with various acetylenes demonstrates the versatility of this method. wikipedia.org Furthermore, derivatives like (Z)-3-methyl-2-penten-4-yn-1-ol can be synthesized using Sonogashira coupling, where controlling the reaction temperature and using bulky ligands can help preserve the desired Z-geometry.

A study on the synthesis of aryldihydropyrans utilized Sonogashira coupling of 4-pentyn-1-ol (B147250) with aryl bromides to create aryl acetylenic alcohols without the need to protect the hydroxyl group. researchgate.net Another investigation into 5-substituted 3,4-dihalo-2(5H)-furanones employed Sonogashira coupling with propargylic alcohol and other terminal alkynes to generate enediyne derivatives in moderate to good yields. sioc-journal.cn The optimized conditions for this transformation included Pd(PPh₃)₄ as the catalyst, CuI as a co-catalyst, and KF as the base in toluene. sioc-journal.cn

| Catalyst System | Substrates | Product Type | Yield | Reference |

| Pd(PPh₃)₂Cl₂/CuI | 3-Methyl-2(Z)-penten-4-yn-1-ol and 1(Z)-bromopropene | 3-Methyl-2(Z),6(Z)-octadien-4-yn-1-ol | 83% | uni-muenchen.de |

| Pd(PPh₃)₄/CuI | 5-substituted 3,4-dihalo-2(5H)-furanones and terminal alkynes | 2(5H)-furanone derivatives with enediyne structure | Moderate to good | sioc-journal.cn |

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is another cornerstone of carbon-carbon bond formation. numberanalytics.comchemistryviews.orgorganic-chemistry.org This method is highly effective for the synthesis of this compound derivatives, particularly through the alkenylation of metalated enynes.

Further demonstrating the power of this method, the TBS-protected (E)-2-penten-4-yn-1-ol has been used in a sequential hydrozirconation-Negishi coupling protocol. scispace.comnih.gov This sequence, coupled with a vinyl bromide, led to the formation of a trienyne with high (≥98%) all-E geometry in a 74% yield. scispace.comnih.gov The Negishi coupling has proven to be a versatile and efficient method for constructing complex molecules with high precision and stereoselectivity. numberanalytics.com

| Precursor | Key Reagents | Product | Overall Yield | Reference |

| Propargyl alcohol | 1. Schwartz reagent, Iodinolysis 2. Et₂Zn, Diethynyl zinc, Pd(DPEphos)Cl₂ | (E)-pent-2-en-4-yn-1-ol | 62% | scispace.com |

| TBS-protected (E)-2-penten-4-yn-1-ol | 1. Schwartz reagent 2. (E)-BrCH=CHC≡CTMS, PEPPSI | All-E-trienyne | 74% | scispace.comnih.gov |

Sonogashira Coupling

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemistry of the double bond (E/Z configuration) and creating specific stereoisomers (diastereomers and enantiomers) are critical aspects of modern organic synthesis.

The geometry of the double bond in this compound significantly influences its properties and reactivity. Several strategies have been developed to control the E/Z configuration during synthesis.

For the synthesis of the (Z)-isomer, such as (Z)-3-methyl-2-penten-4-yn-1-ol, partial hydrogenation of a corresponding enyne precursor using a Lindlar catalyst can selectively reduce a triple bond to a (Z)-double bond. Alternatively, Sonogashira coupling conditions can be optimized with bulky ligands and controlled temperatures to favor the formation and preservation of the Z-geometry.

Conversely, methods like hydrozirconation followed by Negishi coupling often lead to the stereoselective formation of the (E)-isomer. For example, the synthesis of (E)-pent-2-en-4-yn-1-ol was achieved with high stereoselectivity using this approach. scispace.com Another method involves the sulfuric acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol, which produces an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. chemicalbook.com

Creating specific diastereomers and enantiomers of this compound derivatives often requires the use of chiral catalysts or auxiliaries.

One approach involves the highly enantio- and diastereoselective pentenylation of aldehydes. nih.gov An allyl-transfer reaction from a homoallylic alcohol derived from (-)-menthone (B42992) to various aliphatic aldehydes in the presence of an acid catalyst yielded 4-methyl-2(E)-penten-4-yl-5-ol products with high enantio- and 4,5-syn-selectivity. nih.gov

In the synthesis of complex natural products, such as the C32–C37 fragment of amphotericin B, key steps like the Fráter-Seebach alkylation and Brown crotylboration have been employed to establish the desired stereochemistry with high diastereomeric ratios (d.r. of 95/5). scispace.comnih.gov Subsequent chromatographic purification can yield products with ≥98% isomeric purity. scispace.comnih.gov These advanced methods allow for the precise construction of stereochemically rich molecules derived from the this compound scaffold.

Control of E/Z Configuration in Alkenes

Protecting Group Strategies in this compound Synthesis

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups, such as the hydroxyl group in this compound, preventing them from undergoing unwanted reactions. libretexts.org

A common protecting group for the hydroxyl function is the t-butyldimethylsilyl (TBS) ether. In the synthesis of a bromo enyne from commercially available (E)-2-penten-4-yn-1-ol, the first step was the protection of the hydroxyl group as a TBS ether. academie-sciences.fr This protecting group is stable under the subsequent bromination conditions. The TBS group can later be removed using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). scispace.comnih.gov

Synthetic Utility of this compound as an Intermediate

The strategic placement of multiple functional groups enables this compound and its derivatives to participate in a wide array of chemical reactions. This includes, but is not limited to, palladium-catalyzed cross-couplings, hydrozirconation, and various cyclization strategies. Its role as a C5 synthon is crucial in building carbon backbones and introducing specific stereochemistry, which is essential for achieving the desired biological activity or material properties of the target molecule.

The enyne motif of this compound is a powerful tool for the stereoselective construction of complex acyclic and cyclic systems. Its derivatives have been successfully employed in the total synthesis of several natural products and pharmaceutical intermediates.

One notable application is in the synthesis of a significant fragment of the potent antifungal agent Amphotericin B. In a highly efficient and stereoselective approach, the tert-butyldimethylsilyl (TBS)-protected form of (E)-2-penten-4-yn-1-ol serves as a key starting material. nih.govnih.gov The synthesis proceeds through a sequential hydrozirconation of the alkyne followed by a palladium-catalyzed Negishi coupling with (E)-BrCH=CHC≡CTMS. Subsequent removal of the silyl (B83357) group yields a trienyne intermediate with excellent all-E geometry, demonstrating the utility of the pentenynol scaffold in building complex polyene structures. nih.govnih.gov

Another example is the synthesis of (E,Z,Z)-2,4,7-tridecatrienal, a potent odorant identified from the autoxidation of arachidonic acid. The synthesis utilizes (E)-2-penten-4-yn-1-ol in a copper-catalyzed Grignard coupling reaction with 1-bromo-2-octyne. researchgate.net This key step constructs the C13 carbon backbone. The resulting diyne is then partially hydrogenated using Lindlar's catalyst to furnish the desired (E,Z,Z) geometry of the triene system before final oxidation to the aldehyde. researchgate.net

Furthermore, a derivative, (2E)-3-methyl-2-penten-4-yn-1-ol, was instrumental in the first total synthesis of (3R)-Triophaxanthin, a marine apocarotenoid. rsc.orgacs.org This C6 building block was converted into a C16 phosphonium (B103445) salt, which served as a crucial fragment for a Wittig condensation to construct the larger carotenoid framework. acs.org

Table 1: Examples of Complex Molecules Synthesized Using this compound or its Derivatives

| Target Molecule/Fragment | This compound Derivative Used | Key Reaction Type | Reference |

|---|---|---|---|

| C21–C37 Fragment of Amphotericin B | TBS-protected (E)-2-penten-4-yn-1-ol | Hydrozirconation-Negishi Coupling | nih.govnih.gov |

| (E,Z,Z)-2,4,7-Tridecatrienal | (E)-2-penten-4-yn-1-ol | Copper-catalyzed Grignard Coupling | researchgate.net |

| (3R)-Triophaxanthin | (2E)-3-methyl-2-penten-4-yn-1-ol | Wittig Condensation | rsc.orgacs.org |

The structural features of this compound make it an ideal precursor for the synthesis of polyacetylenes and polyketides, classes of natural products known for their diverse biological activities. Polyacetylenes are characterized by the presence of multiple acetylene units, while polyketides feature repeating keto-methylene units.

The synthesis of bisacetylenic oxylipins, such as the naturally occurring falcarindiol (B120969) analogues, showcases the utility of enyne precursors. The Cadiot-Chodkiewicz reaction, a copper-catalyzed cross-coupling between a terminal alkyne and a haloalkyne, is a cornerstone for preparing unsymmetrical diynes, which are the core of many polyacetylenes. nih.gov For instance, the synthesis of (3R,8S)-Falcarindiol was achieved through the coupling of (3S,4Z)-1-bromododec-4-en-1-yn-3-ol with a protected pentenyne derivative, highlighting a strategy where precursors structurally related to this compound can be used to construct complex polyacetylenes. nih.gov

The development of methods for creating 1,5-diynes also contributes to the synthesis of polyacetylenic structures. A methodology involving the reaction of 1,3-dilithiopropyne with propargyl chlorides was used to prepare the pheromone component of the cocoa pod borer moth, (4E,6Z,10Z)-4,6,10-hexadecatrien-1-ol, which contains a polyene system derived from a polyacetylene precursor. organic-chemistry.org

In the context of polyketides, homoallylic alcohols are recognized as common structural motifs. These can be viewed as masked aldol (B89426) products. The development of highly stereoselective pentenylation reactions to generate substituted homoallylic alcohols provides a direct link to polyketide synthesis, as these intermediates can be further elaborated to access complex bis-propionate units found in many polyketide natural products.

The dual reactivity of the alkene and alkyne functionalities in this compound and its derivatives makes them attractive substrates for macrocyclization reactions. Transition metal-catalyzed reactions are particularly powerful for constructing large rings from linear precursors.

A key strategy for forming macrocyclic enynes is the intramolecular palladium-catalyzed coupling of diynes. In a relevant example, a macrocyclic enyne was synthesized from a linear diyne precursor. nih.gov The precursor was assembled using a Sonogashira coupling, and the subsequent macrocyclization was achieved by treating the diyne with a palladium(II) acetate and tris(2,6-dimethoxyphenyl)phosphine (B1586704) (TDMPP) catalyst system. This resulted in the formation of the macrocyclic enyne as the sole product, demonstrating that a terminal alkyne on a flexible chain can efficiently participate in a ring-closing reaction. nih.gov This methodology is applicable to precursors that could be derived from this compound.

Ring-closing metathesis (RCM) is another powerful and widely used method for the synthesis of macrocycles. Enyne metathesis, a variant of RCM, can be used to form cyclic 1,3-dienes from linear precursors containing both an alkene and an alkyne. Given the structure of this compound, derivatives where the alcohol is tethered to another terminal alkene would be ideal substrates for RCM to form various macrocyclic ethers.

Furthermore, intramolecular cyclization of derivatives of this compound can lead to smaller heterocyclic systems, which can be building blocks for larger structures. For example, (Z)-3-methyl-2-penten-4-yn-1-ol can undergo cyclization to form 2,3-dimethylfuran. researchgate.net While not a macrocycle itself, this transformation highlights the propensity of these systems to form rings.

Chemical Reactivity and Mechanistic Investigations of 2 Penten 4 Yn 1 Ol

Reactivity Profile of the Dual Unsaturated System

The conjugated enyne system of 2-penten-4-yn-1-ol is the primary locus of its reactivity, participating in a range of addition and pericyclic reactions. The electronic communication between the alkene and alkyne moieties, along with the influence of the allylic hydroxyl group, dictates the regioselectivity and stereoselectivity of these transformations.

Electrophilic and Nucleophilic Addition Reactions

The dual unsaturated system of this compound allows for both electrophilic and nucleophilic additions. The site of attack is often dependent on the nature of the reagent and the reaction conditions.

Electrophilic Addition: In reactions with electrophiles, the carbon-carbon double bond is generally more reactive than the triple bond. For instance, the addition of bromine (Br₂) to a similar enyne system, 1-penten-4-yne (B3291226), occurs preferentially at the double bond. youtube.comlibretexts.org This is because the formation of a cyclic bromonium ion intermediate at the double bond is kinetically favored over the formation of a less stable vinyl cation that would result from addition to the alkyne. vaia.com The reaction with this compound and an electrophile like bromine would be expected to yield primarily the dibromo-adduct at the C2-C3 double bond.

Nucleophilic Addition: The terminal alkyne presents an acidic proton that can be abstracted by a strong base to form a potent nucleophile—an acetylide. This acetylide can then participate in various carbon-carbon bond-forming reactions. A notable example is the copper-catalyzed Grignard coupling of (E)-2-penten-4-yn-1-ol. In this reaction, a Grignard reagent like ethylmagnesium bromide deprotonates the terminal alkyne. The resulting magnesium acetylide, in the presence of a copper catalyst, then acts as a nucleophile, coupling with an alkyl or aryl halide. imreblank.ch This demonstrates the utility of the alkyne as a handle for nucleophilic addition and substitution-type coupling reactions. guidechem.com

Table 1: Representative Addition Reactions

| Reaction Type | Reagent | Substrate Moiety | Product Type | Ref |

|---|---|---|---|---|

| Electrophilic Addition | Br₂ | Alkene (C=C) | Dibromoalkane | youtube.com |

| Nucleophilic Coupling | 1. EtMgBr, 2. CuCl, R-Br | Alkyne (C≡C-H) | Substituted Alkyne | imreblank.ch |

Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key feature of conjugated systems like enynes. nih.govwikipedia.org These reactions are highly stereospecific and provide powerful methods for constructing complex cyclic molecules. rsc.orgillinois.edu

Cycloaddition Reactions: The alkene moiety of this compound can act as a dienophile in Diels-Alder reactions. wikipedia.org While specific examples for the parent compound are not prevalent, structurally related compounds show high reactivity in these [4+2] cycloadditions, suggesting this is a viable reaction pathway. Furthermore, the enyne system can undergo metal-catalyzed cycloisomerization reactions. For example, silver-catalyzed cyclization of acetylenic alcohols is a known transformation, and this compound is a suitable substrate for such reactions. lookchem.com Gold-catalyzed cycloisomerizations of 1,5-enynes are also well-documented, proceeding through a cyclopropyl (B3062369) gold-carbene intermediate. acs.org

Sigmatropic Rearrangements: These are intramolecular pericyclic reactions where a sigma-bond migrates across a π-system. wikipedia.org For derivatives of allylic/propargylic alcohols like this compound, rsc.orgmasterorganicchemistry.com-sigmatropic rearrangements are possible. For instance, the reaction of a related compound, 3-methyl-1-penten-4-yn-3-ol (B105895), with phenylsulfenyl chloride forms a benzenesulfenate ester which undergoes a spontaneous rsc.orgmasterorganicchemistry.com-sigmatropic rearrangement to yield an allenic sulfoxide. researchgate.nettandfonline.com

Oxidation Pathways

The oxidation of this compound can be directed selectively to either the hydroxyl group or the unsaturated carbon-carbon bonds, depending on the choice of oxidizing agent.

Selective Oxidation of the Hydroxyl Group

The primary allylic/propargylic alcohol can be selectively oxidized to the corresponding aldehyde, 2-penten-4-yn-1-al, without affecting the double or triple bonds. Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation. nih.govajgreenchem.com It is highly chemoselective for allylic and propargylic alcohols, and the reaction is typically carried out under mild, neutral conditions. imreblank.chrsc.org Other reagents like pyridinium (B92312) chlorochromate (PCC) can also be used.

Table 2: Selective Oxidation of the Hydroxyl Group

| Reagent | Conditions | Product | Characteristics | Ref |

|---|---|---|---|---|

| Activated MnO₂ | CH₂Cl₂, rt | 2-Penten-4-yn-1-al | Highly chemoselective for allylic/propargylic alcohols. | nih.gov, imreblank.ch |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, rt | 2-Penten-4-yn-1-al | General reagent for oxidizing primary alcohols to aldehydes. |

Oxidation of Unsaturated Bonds

The alkene moiety is susceptible to oxidation, particularly epoxidation. The compound is known to be a precursor in the synthesis of acetylenic epoxides. lookchem.com Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can selectively epoxidize the C2-C3 double bond, leaving the alkyne and alcohol functionalities intact. This reaction provides access to valuable intermediates like propadienyl-oxirane. lookchem.com Stronger oxidizing agents, such as potassium permanganate, can lead to cleavage of the unsaturated bonds.

Reduction Pathways

The reduction of this compound can be controlled to achieve different levels of saturation. The choice of catalyst is critical for selectivity.

Complete Reduction: Catalytic hydrogenation with hydrogen gas (H₂) over a highly active metal catalyst like palladium on carbon (Pd/C) or platinum (Pt) results in the complete saturation of the molecule. masterorganicchemistry.comcommonorganicchemistry.com Both the double and triple bonds are reduced to yield pentan-1-ol. libretexts.orgresearchgate.net

Partial and Selective Reduction: To selectively reduce the alkyne in the presence of the alkene, a "poisoned" catalyst is required. Lindlar's catalyst (Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline) is the classic reagent for this transformation. libretexts.orgchemistrytalk.orgpressbooks.pub Hydrogenation with Lindlar's catalyst selectively reduces the alkyne to a cis-(Z)-alkene via syn-addition of hydrogen. polimi.it This method allows for the synthesis of (2E,4Z)-penta-2,4-dien-1-ol from (E)-2-penten-4-yn-1-ol, as demonstrated in the synthesis of a complex natural product derivative where a similar enyne moiety was selectively hydrogenated. imreblank.ch

Table 3: Reduction Pathways of this compound

| Reagent/Catalyst | Conditions | Moiety Reduced | Product | Ref |

|---|---|---|---|---|

| H₂ / Pd/C | MeOH or EtOH | Alkene and Alkyne | Pentan-1-ol | commonorganicchemistry.com, libretexts.org |

| H₂ / Lindlar's Catalyst | Solvent (e.g., EtOH) | Alkyne | (E,Z)-Penta-2,4-dien-1-ol | chemistrytalk.org, imreblank.ch |

Selective Reduction of Alkene and Alkyne Moieties

The presence of both an alkene and an alkyne in this compound allows for selective reduction of one moiety while preserving the other. The choice of catalyst and reaction conditions is paramount in dictating the outcome of the reduction. For instance, catalysts such as palladium on carbon (Pd/C) or Lindlar's catalyst are commonly employed for these selective transformations. smolecule.com Lindlar's catalyst, a poisoned palladium catalyst, is particularly known for its ability to selectively reduce alkynes to cis-alkenes. While specific studies on the detailed outcomes of reducing this compound are not extensively documented in the provided results, the general principles of selective hydrogenation of enynes suggest that the triple bond would be more susceptible to reduction. This is due to the higher energy of the pi bonds in the alkyne compared to the alkene.

Research on similar systems, such as the reduction of 3-methyl-1-pentyn-3-ol (B165628) to 3-methyl-1-penten-3-ol (B1196925) using coppered zinc dust, demonstrates the feasibility of selectively hydrogenating the alkyne group. This suggests that analogous methods could be applied to this compound to achieve selective reduction of the triple bond.

Stereochemical Outcomes of Reduction

The stereochemistry of the reduction products is a critical aspect, particularly when aiming for specific isomers for further synthetic applications. The reduction of the alkyne in this compound can lead to either the (E)- or (Z)-isomer of the resulting diene alcohol. The use of Lindlar's catalyst typically results in the syn-addition of hydrogen, leading to the formation of a cis or (Z)-alkene. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), generally yield the trans or (E)-alkene.

A study on the synthesis of the C21–C37 fragment of amphotericin B utilized a hydrozirconation–Negishi alkenylation strategy starting from propargyl alcohol to produce (E)-pent-2-en-4-yn-1-ol with high isomeric purity (≥98%). scispace.com This highlights that stereocontrolled synthesis of specific isomers of this compound is achievable, which is crucial for controlling the stereochemical outcome of subsequent reduction reactions. The stereochemistry of the starting material directly influences the stereochemistry of the product, assuming the reduction method does not isomerize the existing double bond.

Substitution Reactions at the Hydroxyl Group

The primary hydroxyl group in this compound is amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com This reactivity is typical for allylic alcohols. Common reagents for converting the hydroxyl group into a good leaving group, such as a halide, include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. smolecule.com These transformations are fundamental in organic synthesis, as the resulting allylic halides are versatile intermediates for a wide range of coupling and substitution reactions.

The general mechanism for these substitution reactions involves the initial activation of the hydroxyl group by the reagent, followed by nucleophilic attack by the halide ion. The reaction can proceed through either an Sₙ2 or Sₙ2' mechanism, given the allylic nature of the substrate. The specific pathway and the potential for allylic rearrangement would depend on the reaction conditions and the structure of the substrate.

Cyclization Reactions

The conjugated enyne system in this compound makes it an excellent substrate for various cyclization reactions, leading to the formation of carbocyclic and heterocyclic frameworks.

Transition metals, particularly silver and palladium, are effective catalysts for the cyclization of this compound and its derivatives. smolecule.com Silver-catalyzed cyclization of acetylenic alcohols is a known application of this compound. cymitquimica.comlookchem.com These reactions often proceed through the activation of the alkyne moiety by the metal catalyst, followed by intramolecular attack of the hydroxyl group.

Palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted γ-oxoalkynes has been shown to produce tetrahydrofuran (B95107) derivatives. acs.org Although this compound is not a γ-oxoalkyne, this study demonstrates the utility of palladium in promoting cyclization of related systems. Furthermore, ruthenium catalysts, such as RuCl₂(PPh₃)(p-cymene), have been used for the selective cyclization of (Z)-pent-2-en-4-yn-1-ols to furnish furans with a functional group at the C(5) position under neutral conditions. researchgate.net

This compound serves as a precursor for the synthesis of various heterocyclic compounds. It is employed in studies related to acetylenic epoxides. cymitquimica.comlookchem.com The double bond in the molecule can be epoxidized using standard reagents like meta-chloroperoxybenzoic acid (mCPBA).

The formation of furans is a significant reaction pathway for this compound and its derivatives. The acid-catalyzed cyclization of the cis-isomer of 3-methyl-2-penten-4-yn-1-ol leads to the formation of 2,3-dimethylfuran. chemicalbook.com This suggests that under acidic conditions, this compound could potentially cyclize to form furan (B31954) derivatives. Additionally, organophosphine-initiated reactions of related enynones with aldehydes can produce substituted furans. sci-hub.st

Metal-Catalyzed Cyclization (e.g., Silver, Palladium)

Rearrangement Mechanisms and Stereochemical Implications

This compound and its isomers can undergo various rearrangement reactions, often with significant stereochemical consequences. Allylic rearrangements are particularly relevant for this system. For instance, 3-methyl-1-penten-4-yn-3-ol, an isomer of a methylated derivative of this compound, undergoes an allylic rearrangement to form cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol. This rearrangement can be catalyzed by acids, such as sulfuric acid, or by acidic ionic liquids. chemicalbook.com

The stereochemical outcome of these rearrangements is crucial. In the case of the rearrangement of 3-methyl-1-penten-4-yn-3-ol, the industrial process typically yields a mixture of cis and trans isomers. chemicalbook.com The development of stereoselective rearrangement methods is therefore an important area of research. For example, the use of certain acidic ionic liquids has been shown to increase the proportion of the cis-isomer. chemicalbook.com

Furthermore, smolecule.comcymitquimica.com-sigmatropic rearrangements have been observed in related systems. The reaction of 3-methyl-1-penten-4-yn-2-ol with phenylsulfenyl chloride leads to the formation of a sulfenate ester, which then undergoes a smolecule.comcymitquimica.com-sigmatropic rearrangement to produce a 3-methyl-1,2,4-pentatrienyl phenyl sulfoxide. researchgate.net This type of rearrangement is a powerful tool for creating specific stereocenters and complex molecular architectures.

Data Tables

Table 1: Key Reactions of this compound and Related Compounds

| Reaction Type | Reagents/Catalysts | Major Product(s) | Reference(s) |

| Selective Reduction | Palladium on carbon, Lindlar's catalyst | Alkenes or alkanes | smolecule.com |

| Substitution | Thionyl chloride, Phosphorus tribromide | Halides | smolecule.com |

| Metal-Catalyzed Cyclization | Silver, Palladium, Ruthenium catalysts | Furans, Tetrahydrofurans | smolecule.comcymitquimica.comlookchem.comresearchgate.net |

| Heterocycle Formation | mCPBA, Acid catalysts | Epoxides, Furans | cymitquimica.comlookchem.comchemicalbook.comsci-hub.st |

| Allylic Rearrangement | Sulfuric acid, Acidic ionic liquids | Isomeric enynols | chemicalbook.com |

| Sigmatropic Rearrangement | Phenylsulfenyl chloride | Allenic sulfoxides | researchgate.net |

Catalytic Transformations

The unique structure of this compound, which incorporates a conjugated enyne system and a primary alcohol, makes it a versatile substrate for a variety of catalytic transformations. These reactions leverage the reactivity of its double bond, triple bond, and hydroxyl group to construct complex molecular architectures.

Homogeneous Catalysis (e.g., Organometallic Complexes)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis, and this compound is a prominent substrate in such transformations. Organometallic complexes, particularly those of palladium and rhodium, are frequently employed to achieve high efficiency and selectivity.

Key reactions include palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. In these processes, the alkyne moiety of this compound is first hydrozirconated to form a vinylzirconium intermediate. This intermediate is then coupled with various organic halides in the presence of a palladium catalyst. For instance, (E)-2-penten-4-yn-1-ol, after hydrozirconation, undergoes Negishi coupling with compounds like ethyl (E)-3-bromoacrylate using a PEPPSI-IPr catalyst, yielding polyenoic esters with high stereoselectivity (≥98%). acs.orggoogle.com Similarly, ethynylation of (E)-3-iodoallyl alcohol followed by hydrozirconation of the resulting (E)-2-penten-4-yn-1-ol and subsequent Pd-catalyzed cross-coupling is a key step in the synthesis of complex natural products. acs.org

Rhodium complexes have also been utilized. A specific monohydride rhodium complex, RhH{κ3-P,O,P-[xant(PiPr2)2]}, serves as an efficient catalyst precursor for the cross-coupling of phenylacetylenes with α-hydroxyacetylenes, leading to the formation of (E)-5-phenyl-2-penten-4-yn-1-ol derivatives. ua.edu This reaction proceeds through two interconnected catalytic cycles where the rate-determining step is the reductive elimination of the enynol product. ua.edu

Furthermore, specialized palladium catalysts, such as a palladacycle complex, can selectively catalyze the cross-dimerization of terminal aryl alkynes with propargyl alcohol to generate (E)-5-aryl-2-en-4-yn-1-ol derivatives under mild conditions with high chemo-, regio-, and stereoselectivity. chemicalbook.comresearchgate.net Silver-catalyzed cyclization of acetylenic alcohols is another noted transformation involving this compound. libretexts.org

Table 1: Homogeneous Catalysis of this compound and its Derivatives

| Catalyst/Precursor | Reaction Type | Substrates | Product | Yield | Source(s) |

|---|---|---|---|---|---|

| Pd(DPEphos)Cl₂ | Ethynylation | (E)-3-Iodoallyl alcohol, (HC≡C)₂Zn | (E)-2-Penten-4-yn-1-ol | 78% | acs.org |

| PEPPSI-IPr | Negishi Coupling | (E)-2-Penten-4-yn-1-ol (hydrozirconated), Ethyl (E)-3-bromoacrylate | Ethyl (2E,4E,6E)-8-hydroxy-octa-2,4,6-trienoate | 79% | google.com |

| [Pd(μ-κ²-O,O-OAc)(κ²-C,P-(t-Bu)₂PCH₂C(Me)₂CH₂)]₂ | Cross-Dimerization | Phenylacetylene, Propargyl alcohol | (E)-5-Phenyl-2-penten-4-yn-1-ol | 72% | chemicalbook.comresearchgate.net |

| RhH{κ³-P,O,P-[xant(PiPr₂)₂]} | Cross-Coupling | Phenylacetylenes, α-Hydroxyacetylenes | (E)-5-Phenyl-2-penten-4-yn-1-ol derivatives | 61-73% | ua.edu |

| Silver salts | Cyclization | This compound | Cyclized products | - | libretexts.org |

Heterogeneous Catalysis

While homogeneous catalysis is prevalent, heterogeneous systems—where the catalyst is in a different phase from the reactants—offer advantages in catalyst separation and recycling. Research on the heterogeneous catalysis of this compound itself is limited, but studies on closely related structural analogues provide significant insights.

Hydrogenation reactions, which typically employ solid metal catalysts, are a key area. polimi.it For example, the semi-hydrogenation of the structurally similar compound 1-penten-4-yne has been achieved with high selectivity to 1,4-pentadiene (B1346968) using a ceria-on-titania (CeO₂/TiO₂) catalyst under continuous-flow conditions. osti.gov This suggests that similar selectivity for the reduction of the alkyne group in this compound could be achievable with appropriate heterogeneous catalysts, preserving the alkene functionality. The hydrogenation of other related compounds, such as 3-methyl-4-penten-1-yn-3-ol, has been studied using various metal blacks (Pt, Pd, Ni, Ru, Rh), demonstrating the feasibility of such transformations. google.com

Allylic rearrangement is another important reaction class. The isomerization of 3-methylpent-1-en-4-yn-3-ol to produce (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol can be effectively catalyzed by heterogeneous acid catalysts, such as strongly acidic cation exchangers (e.g., Amberlyst or Dowex polymers). This process involves a 1,3-migration of the hydroxyl group and a corresponding shift of the double bond. Given the allylic alcohol nature of this compound, it is plausible that it could undergo similar catalyzed isomerizations, although specific studies are not widely reported.

Ligand Design and Precursor Roles

The reactivity of this compound makes it a valuable precursor for more complex molecules and potentially for the synthesis of specialized ligands. google.comgoogle.com In organometallic chemistry, compounds with similar alkynol structures have been shown to act as ligand precursors. The dual functionality of the alkene and alkyne groups allows for selective coordination to metal centers, and the hydroxyl group can be used as an anchor point for building larger ligand scaffolds.

The primary role of this compound documented in the literature is as a key building block in the synthesis of high-value chemical targets. For example, its derivative, (E)-5-phenyl-2-penten-4-yn-1-ol, is a known precursor to a drug candidate for type 2 diabetes. ua.educhemicalbook.comresearchgate.net The efficient and stereoselective synthesis of this precursor is achieved through the catalytic methods described previously. chemicalbook.comresearchgate.net This underscores the importance of this compound as a starting material, where catalytic transformations are essential for converting it into more complex and functionalized products.

Hydrozirconation Reactions

Hydrozirconation, the addition of a zirconium-hydride bond across an unsaturated carbon-carbon bond, is a powerful tool in organic synthesis, and it has been applied with great success to this compound. google.comosti.gov The reaction typically employs the Schwartz reagent, zirconocene (B1252598) hydrochloride (Cp₂ZrHCl), which adds with high regioselectivity and stereoselectivity across the alkyne moiety of the enynol.

The process involves the in situ protection of the hydroxyl group, often with an organoaluminum reagent like diisobutylaluminium hydride (i-Bu₂AlH), followed by the addition of the Schwartz reagent. acs.orggoogle.com This generates a vinylzirconium species, which is a highly versatile intermediate. google.com

This organozirconium intermediate is not typically isolated but is used directly in subsequent reactions, most notably in palladium-catalyzed Negishi cross-coupling reactions. google.com This tandem hydrozirconation-cross-coupling strategy allows for the stereospecific formation of a new carbon-carbon bond at the site of the original alkyne. This powerful sequence provides an efficient pathway to complex conjugated dienes and polyenes from this compound. acs.orggoogle.com For example, the hydrozirconation of TBS-protected (E)-2-penten-4-yn-1-ol followed by a Negishi coupling with (E)-BrCH=CHC≡CTMS yielded an all-E trienyne with ≥98% isomeric purity. google.com

Table 2: Hydrozirconation of this compound and Subsequent Reactions

| Starting Material | Reagents | Intermediate | Subsequent Reaction | Product | Yield | Source(s) |

|---|

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-penten-4-yn-1-ol, offering deep insights into its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various protons within the this compound molecule, which is essential for confirming its structure and determining its stereochemistry (cis/trans isomerism). The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton.

For the (E)-isomer of this compound, the protons on the double bond (olefinic protons) typically appear in the downfield region of the spectrum, usually between δ 5.5 and 6.5 ppm. The coupling constant (J) between these olefinic protons is a key indicator of the double bond's geometry; a larger coupling constant (typically >10 Hz) is characteristic of a trans configuration. The methylene (B1212753) protons (-CH₂OH) adjacent to the hydroxyl group are observed as a doublet around δ 4.4-4.5 ppm, while the alkynyl proton (-C≡CH) gives a signal around δ 3.1 ppm. tandfonline.com

In contrast, the (Z)-isomer would exhibit a smaller coupling constant between its olefinic protons. Research has pointed to intramolecular interactions between the π-electrons of the triple bond and the hydroxyl proton in the (Z)-isomer, which can be observed in the ¹H NMR data. lookchem.com

A representative, though not exhaustive, summary of expected ¹H NMR chemical shifts for a derivative, (Z)-5-Bromo-2-pentene-4-yn-1-ol, is presented in the table below. rsc.org

| Proton Type | Chemical Shift (δ) in ppm (approximate) |

| Olefinic Protons | 5.5 - 6.5 |

| Methylene Protons (-CH₂OH) | ~4.4 |

| Alkynyl Proton | ~3.1 |

This table is interactive. Click on the headers to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering clues about its hybridization and bonding environment.

The carbons of the double bond (C2 and C3) in this compound typically resonate in the range of δ 108-147 ppm. rsc.org The carbons of the alkyne group (C4 and C5) are found further upfield, generally between δ 80 and 86 ppm. rsc.org The carbon of the hydroxymethyl group (-CH₂OH) appears at approximately δ 61-65 ppm. rsc.org

The following table provides an illustrative overview of the ¹³C NMR chemical shifts for a related compound, which helps in understanding the carbon framework of this compound. rsc.org

| Carbon Atom | Hybridization | Chemical Shift (δ) in ppm (approximate) |

| C1 (-CH₂OH) | sp³ | 61 - 65 |

| C2 (=CH-) | sp² | 108 - 147 |

| C3 (=CH-) | sp² | 108 - 147 |

| C4 (-C≡) | sp | 80 - 86 |

| C5 (≡CH) | sp | 80 - 86 |

This table is interactive. Click on the headers to sort the data.

To unambiguously assign the stereochemistry and confirm the connectivity of atoms in this compound, more advanced, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to trace the proton-proton networks throughout the molecule. For instance, a COSY spectrum would show a cross-peak between the olefinic protons, confirming their proximity. acs.orgresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded protons and carbons. An HSQC spectrum would link the signal of each proton to the signal of the carbon atom it is attached to, which is invaluable for assigning the carbon skeleton. acs.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment is particularly powerful for determining stereochemistry. It detects protons that are close to each other in space, regardless of whether they are bonded. For the (E) and (Z) isomers of this compound, a NOESY experiment can definitively establish the geometry of the double bond by observing the spatial relationships between the olefinic protons and adjacent groups. researchgate.netunistra.fr

Carbon-13 NMR (13C NMR) for Carbon Skeleton Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands:

A strong, broad band in the region of 3200–3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group.

A sharp, weaker band around 3300 cm⁻¹ corresponds to the ≡C-H stretching of the terminal alkyne.

The C≡C triple bond stretch appears as a weak to medium absorption in the 2100–2260 cm⁻¹ range.

The C=C double bond stretching vibration is observed in the 1630–1680 cm⁻¹ region. tandfonline.com

The C-O stretching vibration of the primary alcohol is typically found in the 1000–1085 cm⁻¹ range.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alcohol | O-H stretch | 3200–3600 (broad) |

| Alkyne | ≡C-H stretch | ~3300 (sharp) |

| Alkyne | C≡C stretch | 2100–2260 |

| Alkene | C=C stretch | 1630–1680 |

| Primary Alcohol | C-O stretch | 1000–1085 |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In a mass spectrometer, molecules of this compound are ionized, typically by electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI). acs.org This process forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For C₅H₆O, the exact mass is approximately 82.04 g/mol . nih.gov

The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule's structure and can be used for its identification. Common fragmentation pathways for an alcohol like this compound include the loss of a water molecule (M-18) or the loss of a hydroxymethyl radical (•CH₂OH). The analysis of these fragmentation patterns provides corroborating evidence for the structure elucidated by NMR and IR spectroscopy. rsc.org For instance, a prominent peak at m/z 82 would correspond to the molecular ion of this compound. nih.gov

Molecular Ion Detection and Fragmentation Pattern Analysis

Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a critical tool for the non-volatile analysis of this compound, particularly for isomer separation and purity determination. The technique's versatility allows for the use of various stationary and mobile phases to achieve optimal separation of geometric isomers (E/Z) or other closely related impurities.

For derivatives such as 3-methyl-2-penten-4-yn-1-ol, reverse-phase HPLC (RP-HPLC) methods have been developed that can effectively separate and quantify the compound. sielc.comsielc.com A typical RP-HPLC method might employ a C18 column (like Newcrom R1) with a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility. sielc.comsielc.com Such methods are not only suitable for analytical-scale purity checks but are also scalable for preparative separation to isolate specific isomers or remove impurities. sielc.comsielc.com

The separation of E and Z isomers is particularly important, as their chemical reactivity and utility can differ significantly. For example, in the synthesis of Vitamin A, the Z-isomer of 3-methylpent-2-en-4-yn-1-ol is the desired intermediate, while the E-isomer is used in the synthesis of other carotenoids. google.com While fractional distillation can be used for separation, HPLC provides a precise analytical method to determine the ratio of these isomers in a mixture. google.com The ability to resolve these isomers is also essential in kinetic resolution studies where enzymes are used to selectively react with one enantiomer, with HPLC being the analytical method of choice to monitor the separation. acs.org

The table below details exemplary HPLC conditions for the analysis of a this compound derivative.

Table 2: HPLC Method for 3-methyl-2-penten-4-yn-1-ol Analysis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | Provides a non-polar stationary phase for separation. | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Elutes the compound from the column; acid improves peak shape. | sielc.comsielc.com |

| Alternative Modifier | Formic Acid | Used in place of phosphoric acid for MS-compatible applications. | sielc.comsielc.com |

| Application | Analytical & Preparative | Suitable for both small-scale purity analysis and large-scale isolation of impurities. | sielc.comsielc.com |

Gas Chromatography (GC) is a fundamental technique for the analysis of volatile compounds like this compound and its isomers. Due to its high resolution, speed, and sensitivity, GC is well-suited for routine quality control, purity assessment, and monitoring the volatile profile of a sample.

In synthetic chemistry, GC is used to verify the purity of the final product. Suppliers of fine chemicals often use a suite of analytical methods including GC and HPLC to confirm the structure and purity of compounds like (E)-2-Penten-4-yn-1-ol, ensuring they meet specifications (e.g., >97% purity). lookchem.com The retention time in a GC system is a characteristic property of a compound under a specific set of conditions (e.g., column type, temperature program), which aids in its identification.

Furthermore, GC is instrumental in analyzing complex mixtures and reaction outcomes. For instance, in the synthesis of (E,Z,Z)-2,4,7-tridecatrien-1-ol from (E)-2-Penten-4-yn-1-ol, the reaction progress can be monitored by GC to ensure the desired product is formed. imreblank.ch Different capillary columns with varying polarities (e.g., DB-5, DB-Wax, DB-FFAP) can be used to achieve separation of various components in a mixture, and the Kovats retention index (RI) can be calculated to help in the identification of the separated compounds. imreblank.ch

The following table summarizes the use of GC in the analysis of this compound.

Table 3: GC Parameters and Applications for this compound

| Application | GC Column Examples | Analytical Purpose | Reference |

|---|---|---|---|

| Purity Confirmation | Standard non-polar or mid-polar columns | To verify the purity of the final product is typically >97%. | lookchem.com |

| Reaction Monitoring | DB-5, DB-OV1701, DB-Wax, DB-FFAP | To monitor the formation of products and byproducts in a synthetic pathway. | imreblank.ch |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-2-Penten-4-yn-1-ol |

| (2Z)-3-Methyl-2-penten-4-yn-1-ol |

| 3-methyl-2-penten-4-yn-1-ol |

| (E)-2-tridecen-4,7-diyn-1-ol |

| (E,Z,Z)-2,4,7-tridecatrien-1-ol |

| Acetonitrile |

| Phosphoric Acid |

| Formic Acid |

| Vitamin A |

| Z-3-methylpent-2-en-4-yn-1-ol |

| E-3-methylpent-2-en-4-yn-1-ol |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic structure and energetic properties of molecules. For 2-Penten-4-yn-1-ol, these studies focus on its unique conjugated enyne system.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. utoledo.edu For aliphatic compounds, DFT calculations, particularly using the B3LYP functional with the 6-31G(d) basis set, have been employed to determine key quantum chemical parameters. nih.gov These descriptors are crucial for understanding molecular reactivity and are often used in developing predictive models for biological activity. nih.gov

Key electronic properties calculated for this compound include the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the global electrophilicity index (ω). nih.gov These parameters are instrumental in predicting how the molecule will interact in chemical reactions, particularly as an electrophile. wikipedia.org The ELUMO indicates the molecule's ability to accept an electron, while the electrophilicity index provides a measure of its energy stabilization when it accepts electronic charge from the environment. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value | Method |

|---|---|---|

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | 0.1306 au | B3LYP/6-31G(d) |

| ω (Electrophilicity Index) | 0.3022 eV | B3LYP/6-31G(d) |

Data sourced from a QSAR study on aliphatic compounds. nih.gov

These calculations help elucidate the electronic nature of the conjugated π-system and the influence of the hydroxyl group on the molecule's reactivity.

Computational analysis of transition states is critical for understanding reaction mechanisms and predicting kinetics. For reactions involving alkynols similar to this compound, DFT calculations have been used to map out reaction pathways and determine activation energies. In the context of organometallic catalysis, where the compound may act as a ligand precursor, mechanistic studies show that the triple bond plays a key role in stabilizing transition states. This stabilization can lower the activation energies for processes like alkyne cyclization by approximately 15–20 kJ/mol.

Furthermore, in reactions such as the rhodium-catalyzed cross-coupling to form derivatives like (E)-5-phenyl-2-penten-4-yn-1-ol, DFT calculations are essential for establishing the catalytic cycle and understanding the origins of reaction selectivity. aalto.fi

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insight into the three-dimensional structure and dynamic behavior of this compound.

The conformational landscape of this compound is influenced by the rotational freedom around its single bonds and the potential for intramolecular interactions. Computational studies on analogous structures, such as 4-penten-1-ol (B13828) and 4-pentyn-1-ol (B147250), have been performed using methods like molecular mechanics (MM2) and gas electron diffraction. chemicalbook.com These studies revealed that the conformational mixture is often dominated by conformers that allow for an intramolecular hydrogen bond between the hydroxyl proton and the π-electrons of the double or triple bond (OH···π interaction). chemicalbook.com For this compound, with its conjugated system, similar intramolecular interactions are expected to significantly influence its preferred geometry, affecting its physical properties and reactivity.

While specific molecular docking studies for this compound are not widely documented, research on its derivatives provides insight into how this structural motif interacts with biological targets. utoledo.edu For instance, a derivative of the related compound 3-methyl-2-penten-4-yn-1-ol, namely cis-5-(3-methyl-2-penten-4-ynyloxycarbonyl)-1,4,5,6-tetrahydropyrimidine, has been studied for its binding affinity to muscarinic receptors. utoledo.edu Molecular docking simulations are employed in such studies to predict the binding pose of the ligand within the receptor's active site and to identify key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. imrpress.com These computational techniques are crucial in drug discovery for screening potential ligands and optimizing their structures to enhance binding affinity and selectivity. imrpress.com

Conformational Analysis and Stereochemical Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity or toxicity. wikipedia.org this compound has been included in QSAR studies of aliphatic compounds to predict their toxicity against the ciliated protozoan Tetrahymena pyriformis. nih.govwikipedia.org

These models often use a combination of descriptors, including the octanol-water partition coefficient (log P) to account for bioavailability, and quantum chemical descriptors like ELUMO or electrophilicity (ω) to account for reactivity. nih.govwikipedia.org The toxicity is typically measured as the 50% inhibitory growth concentration (IGC50), expressed in logarithmic form (pIGC50). A multiple linear regression model for a set of aliphatic compounds demonstrated a clear relationship between these descriptors and toxicity. nih.gov

Table 2: QSAR Data for this compound Toxicity against Tetrahymena pyriformis

| CAS Number | log P | ELUMO (au) | ω (eV) | Observed pIGC50 | Calculated pIGC50 (using ELUMO, log P) |

|---|---|---|---|---|---|

| 5557-88-0 | -0.01 | 0.1306 | 0.3022 | -0.555 | -0.912 |

pIGC50 is the negative logarithm of the 50% growth inhibitory concentration in mol/L. Data sourced from a comparative study of quantum chemical descriptors in toxicity prediction. nih.gov

The development of such QSAR models is valuable for the ecotoxicological risk assessment of chemicals, allowing for the prediction of toxicity without extensive animal testing. aimspress.com

Prediction of Biological Activities of Derivatives

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are employed to forecast the biological activities of derivatives of this compound. These models establish a correlation between the physicochemical properties of the compounds, derived from their molecular structure, and their potential biological effects.

Research into related alkynols has shown that specific structural modifications can significantly influence bioactivity. For instance, QSAR studies on derivatives of the similar compound 4-Pentyn-2-ol indicated that the introduction of electron-withdrawing groups, such as halogens, on the triple bond could enhance its antifungal activity by as much as 30%. This suggests that similar modifications to this compound could yield derivatives with targeted biological profiles. The compound itself is considered a valuable precursor for synthesizing various pharmaceutical compounds. guidechem.com

Studies on structural analogs like (Z)-3-Methylpent-2-en-4-yn-1-ol have demonstrated notable antioxidant properties, highlighting the potential for its derivatives in developing antimicrobial and anti-inflammatory agents.

| Structural Modification | Predicted Effect on Bioactivity | Potential Application | Reference Compound Example |

|---|---|---|---|

| Introduction of Halogen Substituents | Enhanced Antifungal Activity | Pharmaceuticals (Antifungal Agents) | 4-Pentyn-2-ol Derivatives |

| Addition of Methyl Group (e.g., at C3) | Antioxidant, Antimicrobial, Anti-inflammatory | Medicine (Drug Development) | (Z)-3-Methylpent-2-en-4-yn-1-ol |

Correlations between Structural Features and Reactivity

The reactivity of this compound is intrinsically linked to its unique molecular architecture, which features a conjugated system of a carbon-carbon double bond and a carbon-carbon triple bond, along with a terminal hydroxyl group.

The conjugated enyne system enhances the electrophilicity of the molecule, making it more reactive in certain reactions like cycloadditions when compared to analogs lacking this feature, such as methylpentynol. The presence of the triple bond plays a critical role in organometallic catalysis, where it can stabilize transition states and lower activation energies by approximately 15–20 kJ/mol, as revealed by Density Functional Theory (DFT) calculations. The hydroxyl group contributes to the compound's reactivity and influences its physical properties, such as improving solubility in polar solvents through hydrogen bonding.

Comparisons with structurally similar compounds underscore these correlations. For example, Pent-4-yn-1-ol, which lacks the double bond, has reduced conjugation and consequently different reactivity. The introduction of a methyl group, as in 3-Methyl-2-penten-4-yn-1-ol, increases steric hindrance, which can affect reaction rates and pathways.

| Structural Feature | Effect on Reactivity | Comparison with Analogs |

|---|---|---|

| Conjugated Double and Triple Bond | Enhances electrophilicity and reactivity in cycloadditions. | More reactive than non-conjugated analogs like Methylpentynol. |

| Terminal Triple Bond | Stabilizes transition states in organometallic catalysis, lowering activation energy. | Contributes to higher bioactivity when substituted with electron-withdrawing groups. |

| Hydroxyl (-OH) Group | Participates in oxidation and substitution reactions; improves polar solubility. | Allows for hydrogen bonding, unlike analogs without this group. |

| Steric Hindrance (e.g., added methyl group) | Affects solubility and chromatographic behavior by increasing logP. | 3-Methyl-2-penten-4-yn-1-ol shows increased steric hindrance compared to this compound. |

Computational Analysis of Intermediates and By-products

Computational chemistry provides powerful tools for investigating reaction mechanisms by characterizing transient species like intermediates and transition states. A notable example can be seen in the computational studies of the ozonolysis of unsaturated alcohols, which are structurally related to this compound.

In a study on the ozonolysis of cis-2-penten-1-ol, quantum chemical theory was used to explore the reaction pathway. researchgate.net The analysis identified key intermediates, transition states, and the subsequent products. Such computational methods allow for the calculation of reaction rate constants using theories like the modified transition-state theory (MTST). researchgate.net The study identified primary products such as glycolaldehyde (B1209225) and propanal, and secondary products including acetaldehyde (B116499) and methylglyoxal, providing a plausible reaction mechanism based on these findings. researchgate.net